molecular formula C12H16N2O4 B14845100 Tert-butyl (5-formyl-6-hydroxypyridin-2-YL)methylcarbamate

Tert-butyl (5-formyl-6-hydroxypyridin-2-YL)methylcarbamate

Cat. No.: B14845100
M. Wt: 252.27 g/mol
InChI Key: SYTFOGNNJCJQPX-UHFFFAOYSA-N
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Description

Tert-butyl (5-formyl-6-hydroxypyridin-2-YL)methylcarbamate is a heterocyclic compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . This compound is characterized by the presence of a pyridine ring substituted with formyl, hydroxyl, and carbamate groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (5-formyl-6-hydroxypyridin-2-YL)methylcarbamate typically involves the reaction of 5-formyl-6-hydroxypyridine with tert-butyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-formyl-6-hydroxypyridin-2-YL)methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (5-formyl-6-hydroxypyridin-2-YL)methylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl (5-formyl-6-hydroxypyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The carbamate group can undergo hydrolysis, releasing the active form of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring, which allows it to participate in a diverse range of chemical reactions and interactions. This dual functionality makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications .

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

tert-butyl N-[(5-formyl-6-oxo-1H-pyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)13-6-9-5-4-8(7-15)10(16)14-9/h4-5,7H,6H2,1-3H3,(H,13,17)(H,14,16)

InChI Key

SYTFOGNNJCJQPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C(=O)N1)C=O

Origin of Product

United States

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